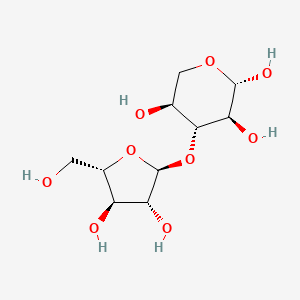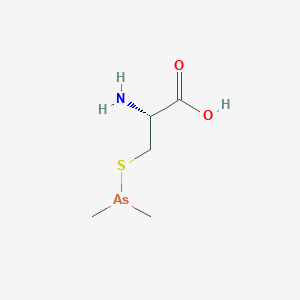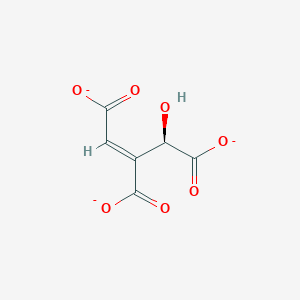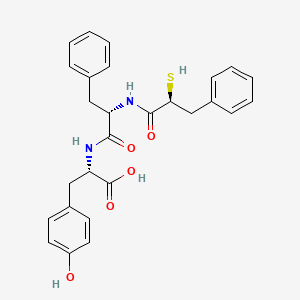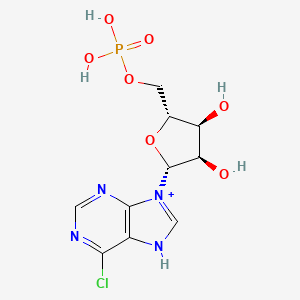
2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O6-Disulfo-Glucosamine is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of two sulfate groups attached to the nitrogen and the sixth carbon of the glucosamine molecule. . N,O6-Disulfo-Glucosamine is of significant interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,O6-Disulfo-Glucosamine typically involves the sulfation of glucosamine. One common method includes the use of sulfotransferases, enzymes that catalyze the transfer of sulfate groups from donor molecules like 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine molecule . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper attachment of sulfate groups.
Industrial Production Methods: Industrial production of N,O6-Disulfo-Glucosamine can be achieved through biotechnological processes involving microbial fermentation. Engineered microorganisms, such as certain strains of Escherichia coli, can be used to produce glucosamine, which is then chemically or enzymatically sulfated to obtain the desired compound . This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: N,O6-Disulfo-Glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of desulfated glucosamine derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of glucosamine, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
N,O6-Disulfo-Glucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfated carbohydrates.
Industry: It is used in the production of biocompatible materials and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of N,O6-Disulfo-Glucosamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to proteins such as fibroblast growth factors and heparan sulfate glucosamine 3-O-sulfotransferase.
Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and inflammation.
Similar Compounds:
N-Sulfoglucosamine: Similar to N,O6-Disulfo-Glucosamine but with only one sulfate group attached to the nitrogen.
O6-Sulfoglucosamine: Contains a sulfate group only at the sixth carbon position.
N,O3-Disulfo-Glucosamine: Another disulfated derivative with sulfate groups at the nitrogen and third carbon positions.
Uniqueness: N,O6-Disulfo-Glucosamine is unique due to its specific sulfation pattern, which imparts distinct biological properties and interactions. The presence of two sulfate groups enhances its binding affinity to certain proteins and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H13NO11S2 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(sulfooxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO11S2/c8-4-2(1-17-20(14,15)16)18-6(10)3(5(4)9)7-19(11,12)13/h2-10H,1H2,(H,11,12,13)(H,14,15,16)/t2-,3-,4-,5-,6+/m1/s1 |
Clave InChI |
DQTRACMFIGDHSN-UKFBFLRUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
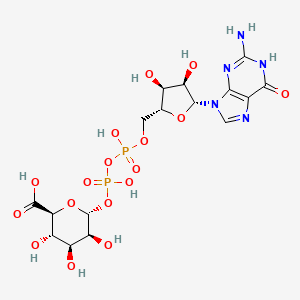
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
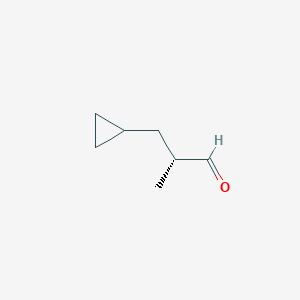
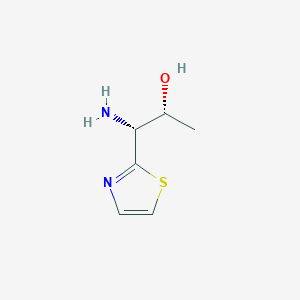
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
